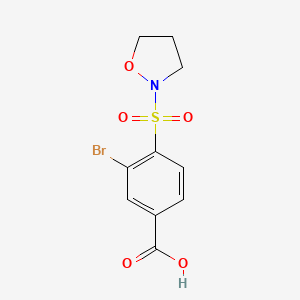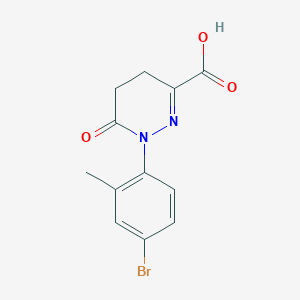
1-(3-Pyrazol-1-ylpropylcarbamoyl)cyclobutane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Pyrazol-1-ylpropylcarbamoyl)cyclobutane-1-carboxylic acid, also known as CPPC, is a synthetic compound that has been widely studied for its potential use in scientific research. CPPC belongs to the class of compounds known as cyclobutane carboxylic acids, which have been shown to have a range of biological activities.
Mecanismo De Acción
The exact mechanism of action of 1-(3-Pyrazol-1-ylpropylcarbamoyl)cyclobutane-1-carboxylic acid is not fully understood, but it is thought to work by modulating the activity of certain enzymes and receptors in the brain. This compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. By inhibiting this enzyme, this compound can increase the levels of acetylcholine in the brain, which is thought to improve cognitive function.
Biochemical and physiological effects:
This compound has been shown to have a range of biochemical and physiological effects. In addition to its neuroprotective effects, this compound has also been shown to have anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines, which are molecules that play a key role in the inflammatory response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-(3-Pyrazol-1-ylpropylcarbamoyl)cyclobutane-1-carboxylic acid for use in lab experiments is its high purity and stability. This compound is a synthetic compound, which means that it can be produced in large quantities with a high degree of consistency. However, one limitation of this compound is that it can be difficult to work with due to its low solubility in water.
Direcciones Futuras
There are many potential future directions for research on 1-(3-Pyrazol-1-ylpropylcarbamoyl)cyclobutane-1-carboxylic acid. One area of research that is currently being explored is the use of this compound in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of research is the development of new synthetic compounds based on the structure of this compound, which may have even greater neuroprotective effects. Overall, the potential applications of this compound in scientific research are vast, and further research is needed to fully understand its potential.
Métodos De Síntesis
The synthesis of 1-(3-Pyrazol-1-ylpropylcarbamoyl)cyclobutane-1-carboxylic acid typically involves the reaction of 3-pyrazol-1-ylpropanol with cyclobutanecarboxylic acid chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography.
Aplicaciones Científicas De Investigación
1-(3-Pyrazol-1-ylpropylcarbamoyl)cyclobutane-1-carboxylic acid has been studied for its potential use in a variety of scientific research applications. One of the most promising areas of research is in the field of neuroscience, where this compound has been shown to have neuroprotective effects. This compound has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the formation of beta-amyloid plaques, which are a hallmark of the disease.
Propiedades
IUPAC Name |
1-(3-pyrazol-1-ylpropylcarbamoyl)cyclobutane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O3/c16-10(12(11(17)18)4-1-5-12)13-6-2-8-15-9-3-7-14-15/h3,7,9H,1-2,4-6,8H2,(H,13,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSIBNAXPUTVGMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C(=O)NCCCN2C=CC=N2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[[3-(3-Fluorophenyl)cyclobutyl]amino]pentan-2-ol](/img/structure/B6644135.png)
![N-[(2-aminophenyl)methyl]-6,7-dihydro-5H-cyclopenta[b]pyridin-2-amine](/img/structure/B6644143.png)
![Methyl 5-[(2-methyloxolan-3-yl)sulfamoyl]-1,3-thiazole-4-carboxylate](/img/structure/B6644147.png)

![3-[(4-Chloro-3-methylbenzoyl)amino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B6644152.png)
![2-[Cyclopropylmethyl-(4-fluoro-2-methylbenzoyl)amino]acetic acid](/img/structure/B6644161.png)
![N-[(1-aminocyclobutyl)methyl]-2-(3-hydroxyphenyl)acetamide](/img/structure/B6644174.png)


![3-[(2-Hydroxy-4-methoxybenzoyl)amino]-2-methylbutanoic acid](/img/structure/B6644190.png)
![3-[(3-Methoxy-4-methylbenzoyl)amino]-2-methylbutanoic acid](/img/structure/B6644192.png)

